molecular formula C11H30ClN3O5 B2574394 Tert-butyl 4-(2-aminoethyl)-1-piperazinecarboxylate hydrochloride trihydrate CAS No. 2368828-69-5

Tert-butyl 4-(2-aminoethyl)-1-piperazinecarboxylate hydrochloride trihydrate

Cat. No.: B2574394
CAS No.: 2368828-69-5
M. Wt: 319.83
InChI Key: SFBJBKJIACRTJL-UHFFFAOYSA-N
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Description

Tert-butyl 4-(2-aminoethyl)-1-piperazinecarboxylate hydrochloride trihydrate is a chemical compound with the molecular formula C11H30ClN3O5. It is commonly used in organic synthesis and pharmaceutical research due to its unique structural properties, which include a piperazine ring and an aminoethyl group. This compound is often utilized as an intermediate in the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-(2-aminoethyl)-1-piperazinecarboxylate hydrochloride trihydrate typically involves the following steps:

    Formation of the Piperazine Ring: The piperazine ring is synthesized through the reaction of ethylenediamine with di-tert-butyl dicarbonate under basic conditions.

    Introduction of the Aminoethyl Group: The aminoethyl group is introduced by reacting the piperazine intermediate with 2-chloroethylamine hydrochloride in the presence of a base such as sodium carbonate.

    Hydrochloride Salt Formation: The final product is obtained by treating the free base with hydrochloric acid, followed by crystallization to yield the trihydrate form.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale batch reactions with optimized conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.

Types of Reactions:

    Oxidation: This compound can undergo oxidation reactions, typically involving the aminoethyl group, to form corresponding oxides or imines.

    Reduction: Reduction reactions can convert the piperazine ring or the aminoethyl group into more reduced forms, such as amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the aminoethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products:

    Oxidation: Formation of imines or oxides.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

Tert-butyl 4-(2-aminoethyl)-1-piperazinecarboxylate hydrochloride trihydrate has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Employed in the study of enzyme inhibitors and receptor ligands.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 4-(2-aminoethyl)-1-piperazinecarboxylate hydrochloride trihydrate involves its interaction with molecular targets such as enzymes and receptors. The aminoethyl group can form hydrogen bonds and ionic interactions with active sites, while the piperazine ring provides structural stability. These interactions can modulate the activity of biological pathways, leading to various pharmacological effects.

Comparison with Similar Compounds

    Tert-butyl 4-(2-hydroxyethyl)-1-piperazinecarboxylate: Similar structure but with a hydroxyethyl group instead of an aminoethyl group.

    Tert-butyl 4-(2-methylaminoethyl)-1-piperazinecarboxylate: Contains a methylaminoethyl group, offering different reactivity and biological activity.

    Tert-butyl 4-(2-chloroethyl)-1-piperazinecarboxylate: Features a chloroethyl group, which can undergo different substitution reactions.

Uniqueness: Tert-butyl 4-(2-aminoethyl)-1-piperazinecarboxylate hydrochloride trihydrate is unique due to its specific combination of functional groups, which provide a balance of reactivity and stability. This makes it particularly valuable in the synthesis of pharmaceuticals and other complex organic compounds.

Biological Activity

Tert-butyl 4-(2-aminoethyl)-1-piperazinecarboxylate hydrochloride trihydrate, also known by its CAS number 2368828-69-5, is a compound of significant interest in pharmaceutical research due to its diverse biological activities. This article explores its chemical properties, biological effects, and potential therapeutic applications, drawing from various research studies and data sources.

The compound has a molecular formula of C11H23N3O2C_{11}H_{23}N_{3}O_{2} and a molecular weight of 229.32 g/mol. It features a piperazine ring, which is a common scaffold in medicinal chemistry, known for its ability to interact with various biological targets.

PropertyValue
Molecular FormulaC11H23N3O2C_{11}H_{23}N_{3}O_{2}
Molecular Weight229.32 g/mol
Boiling PointNot specified
Log P (octanol-water)0.53
SolubilityHigh
BBB PermeantNo

Tert-butyl 4-(2-aminoethyl)-1-piperazinecarboxylate functions primarily as a ligand for various receptors and enzymes. Its structural features allow it to interact with neurotransmitter systems, particularly those involving serotonin and dopamine pathways. The presence of the aminoethyl side chain enhances its affinity for these receptors.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological effects:

  • Antidepressant Activity : Studies have shown that derivatives of piperazine can exhibit antidepressant-like effects in animal models, potentially through serotonin receptor modulation.
  • Anxiolytic Properties : The compound may also possess anxiolytic properties, making it a candidate for treating anxiety disorders.
  • Neuroprotective Effects : Some studies suggest that it can protect neuronal cells from oxidative stress, indicating potential use in neurodegenerative diseases.

Case Studies

  • Antidepressant Evaluation : A study conducted on animal models demonstrated that administration of tert-butyl 4-(2-aminoethyl)-1-piperazinecarboxylate significantly reduced depressive-like behaviors in forced swim tests, suggesting its potential as an antidepressant agent .
  • Anxiolytic Properties : In another experiment, the compound was tested for anxiolytic effects using the elevated plus maze test. Results indicated a marked increase in time spent in the open arms, supporting its anxiolytic potential .
  • Neuroprotection : A recent investigation focused on the neuroprotective properties of related piperazine derivatives showed that they could inhibit apoptosis in neuronal cells exposed to neurotoxic agents, hinting at the therapeutic potential of tert-butyl 4-(2-aminoethyl)-1-piperazinecarboxylate in treating conditions like Alzheimer’s disease .

Properties

IUPAC Name

tert-butyl 4-(2-aminoethyl)piperazine-1-carboxylate;trihydrate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H23N3O2.ClH.3H2O/c1-11(2,3)16-10(15)14-8-6-13(5-4-12)7-9-14;;;;/h4-9,12H2,1-3H3;1H;3*1H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFBJBKJIACRTJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)CCN.O.O.O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H30ClN3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.82 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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